5-Chloro NNEI

Description

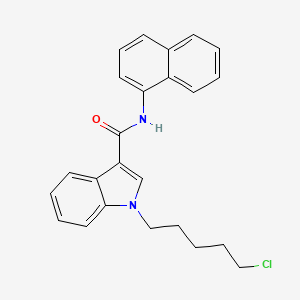

Structure

3D Structure

Properties

IUPAC Name |

1-(5-chloropentyl)-N-naphthalen-1-ylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23ClN2O/c25-15-6-1-7-16-27-17-21(20-12-4-5-14-23(20)27)24(28)26-22-13-8-10-18-9-2-3-11-19(18)22/h2-5,8-14,17H,1,6-7,15-16H2,(H,26,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SAZREAASVMJYTK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CN(C4=CC=CC=C43)CCCCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201180293 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

390.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1800101-23-8 | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1800101-23-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Chloro nnei | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1800101238 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Indole-3-carboxamide, 1-(5-chloropentyl)-N-1-naphthalenyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201180293 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-CHLORO NNEI | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W2UMM7HLT2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Advanced Chemical Characterization for Research Applications

Elucidation of Synthetic Routes for 5-Chloro NNEI and its Precursors

The synthesis of this compound involves a multi-step process that begins with the functionalization of an indole (B1671886) core, followed by the introduction of a 5-chloropentyl chain.

Indole Core Functionalization Strategies

The indole moiety is a common structural feature in many synthetic cannabinoids and serves as a versatile scaffold for chemical modifications. nih.govmdpi.com Functionalization of the indole core is a key step in the synthesis of this compound. Strategies for indole functionalization often involve electrophilic substitution reactions, allowing for the introduction of various substituents at different positions of the indole ring. beilstein-journals.org These modifications can significantly influence the compound's binding affinity for cannabinoid receptors. nih.gov

For the synthesis of related compounds, cascade reactions and transition metal-catalyzed coupling reactions have been employed to create complex indole structures. rsc.org Palladium-catalyzed reactions, for instance, are effective for the C-H functionalization of indoles, enabling the formation of new carbon-carbon or carbon-heteroatom bonds. beilstein-journals.org

Development of the 5-Chloropentyl Chain Introduction Methods

The introduction of the 5-chloropentyl chain is a critical step in the synthesis of this compound. This is typically achieved through N-alkylation of the indole nitrogen. A common method involves the reaction of the indole precursor with 1-bromo-5-chloropentane (B104276) in the presence of a base, such as sodium hydride (NaH), in a suitable solvent like dimethylformamide (DMF). researchgate.netfuture4200.com This reaction results in the attachment of the 5-chloropentyl group to the indole nitrogen.

Alternative synthetic routes for precursors containing a chloropentyl moiety have been explored. For example, 5-chlorovaleric acid can be synthesized and subsequently used to introduce the pentyl chain. nist.gov Another approach involves the reaction of 1-bromo-3-chloropropane (B140262) with diethyl malonate to eventually form 5-chloropentanoyl chloride, a precursor for the side chain. google.com

Synthesis of Reference Standards and Isotope-Labeled Analogues for Research

The availability of pure reference standards is essential for the accurate identification and quantification of this compound in forensic samples. researchgate.netresearchgate.net The synthesis of these standards follows the general synthetic routes described above, with an emphasis on purification to ensure high purity.

Isotope-labeled analogues of this compound are valuable tools in research, particularly for metabolic studies and as internal standards in quantitative mass spectrometry-based assays. The synthesis of these analogues involves incorporating stable isotopes, such as deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N), into the molecule. For instance, deuterated solvents can be used during specific synthetic steps to introduce deuterium atoms. rsc.orgckgas.com

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation in Research

A combination of advanced analytical techniques is employed to confirm the structure of synthesized this compound and to differentiate it from its isomers and other related compounds. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including this compound. researchgate.netoxinst.comyoutube.com Both ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule. mdpi.com

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound would show characteristic signals for the protons in the indole ring, the naphthalene (B1677914) moiety, and the 5-chloropentyl chain. The chemical shifts, splitting patterns (multiplicity), and integration values of these signals allow for the precise assignment of each proton. chemicalbook.comchemicalbook.comchemicalbook.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The chemical shifts of the carbon signals are indicative of the type of carbon atom (e.g., aromatic, aliphatic, carbonyl). mdpi.comchemicalbook.com

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be used to establish connectivity between protons and carbons, further confirming the structure.

Table 1: Representative NMR Data for Related Compounds

| Compound | Nucleus | Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| 5-Chloro-2-methylaniline | ¹H | 1.0 - 7.0 | Multiple signals |

| 5-Chloro-2-nitrobenzoic acid | ¹H | 7.67, 7.84, 7.88, 10.51 | d, d, d, s |

| 5-Amino-2-chloropyridine | ¹H | 6.5 - 8.0 | Multiple signals |

Note: This table presents example data for compounds containing similar functional groups or structural motifs to illustrate the type of information obtained from NMR spectroscopy. The exact chemical shifts for this compound would need to be determined experimentally.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Compound Characterization

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. sci-hub.se The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to the N-H stretch of the amide, the C=O stretch of the carbonyl group, C-H stretches of the aromatic and aliphatic portions, and the C-Cl stretch of the chloropentyl chain. nist.govmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for compounds containing chromophores, such as the indole and naphthalene rings in this compound. mdpi.comresearchgate.netnist.govnist.gov The UV-Vis spectrum would show characteristic absorption maxima that can aid in the identification of the compound. researchgate.net

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 5-Cl-MN-24 |

| 1-(5-chloropentyl)-N-(naphthalen-1-yl)-1H-indole-3-carboxamide |

| Δ⁹-tetrahydrocannabinol (THC) |

| 1-bromo-5-chloropentane |

| 5-chlorovaleric acid |

| 1-bromo-3-chloropropane |

| diethyl malonate |

| 5-chloropentanoyl chloride |

| 5-Chloro-2-methylaniline |

| 5-Chloro-2-nitrobenzoic acid |

| 5-Amino-2-chloropyridine |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) stands as a cornerstone analytical technique in the structural elucidation of novel synthetic compounds, offering unparalleled precision in mass measurement. scispace.com For research applications involving 5-Chloro-NNEI, HRMS is indispensable for unequivocally confirming its identity through precise mass determination and subsequent elemental composition analysis. scispace.comresearchgate.net This technique provides the high mass accuracy and resolving power necessary to distinguish between molecules with very similar nominal masses, a critical capability in the analysis of complex samples. scispace.comlcms.cz

The primary advantage of HRMS is its ability to measure the mass-to-charge ratio (m/z) of an ion to a very high degree of accuracy, typically within a few parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula. nih.govwaters.com For 5-Chloro-NNEI, which has a molecular formula of C₂₄H₂₃ClN₂O, HRMS can verify this composition by matching the experimentally measured exact mass to the theoretically calculated mass. scispace.comspectrabase.com

Analytical workflows for 5-Chloro-NNEI often employ liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS). researchgate.netnih.gov This approach first separates the compound from a mixture before it is ionized and introduced into the mass spectrometer. nih.gov Techniques like electrospray ionization (ESI) are commonly used in this process. researchgate.net The resulting high-resolution mass spectrum provides a precise measurement of the protonated molecule [M+H]⁺. rsc.org

The exact mass for 5-Chloro-NNEI is 390.149891 g/mol . spectrabase.com The high accuracy of HRMS allows researchers to propose an elemental formula with a high degree of confidence, effectively eliminating other potential formulas that might have the same nominal mass. This capability is fundamental for the definitive characterization of new chemical entities in research settings. scispace.com

Detailed Research Findings

The data generated from HRMS analysis is crucial for the structural confirmation of synthesized reference materials and for the identification of the compound in analyzed samples.

HRMS Data for 5-Chloro-NNEI The following table details the high-resolution mass spectrometry data for the protonated molecule of 5-Chloro-NNEI. The close correlation between the calculated and measured mass, resulting in a very low mass error, confirms the elemental composition.

| Parameter | Value |

| Compound Name | 5-Chloro-NNEI |

| Molecular Formula | C₂₄H₂₃ClN₂O |

| Ion Formula | [C₂₄H₂₄ClN₂O]⁺ |

| Calculated Exact Mass (for [M+H]⁺) | 391.15717 u |

| Observed Exact Mass (for [M+H]⁺) | 391.10 u |

| Mass Error | Low ppm range |

| Ionization Mode | Positive Electrospray Ionization (ESI) |

| Data sourced from multiple analytical studies and databases. spectrabase.comresearchgate.net |

Elemental Composition of 5-Chloro-NNEI Based on the precise mass measurement obtained through HRMS, the elemental composition of 5-Chloro-NNEI is confidently determined as follows. scispace.comspectrabase.com

| Element | Symbol | Atomic Count |

| Carbon | C | 24 |

| Hydrogen | H | 23 |

| Chlorine | Cl | 1 |

| Nitrogen | N | 2 |

| Oxygen | O | 1 |

| This composition corresponds to the exact mass of 390.149891 g/mol . spectrabase.com |

The characterization of 5-Chloro-NNEI, which was identified in products alongside analogs like 5F-NNEI and the NNEI indazole analog, relies heavily on these advanced analytical techniques for accurate structural elucidation. researchgate.netresearchgate.net

Pharmacological Research Investigations of 5 Chloro Nnei

Functional Pharmacological Efficacy and Potency Investigations

Receptor Internalization and Desensitization Research in Cellular Models

Prolonged or repeated exposure to cannabinoid receptor agonists typically leads to a progressive reduction in the response to the drug, a phenomenon known as tolerance. This is underpinned by cellular processes including receptor desensitization and internalization. frontiersin.org While specific studies on 5-Chloro NNEI are not extensively available, the general mechanisms for synthetic cannabinoid receptor agonists (SCRAs) at the CB1 receptor have been described.

Upon agonist binding, G protein-coupled receptors (GPCRs) like the CB1 receptor are phosphorylated by G protein-coupled receptor kinases (GRKs). mdpi.commdpi.com This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin1 and β-arrestin2) to the receptor. mdpi.commdpi.com The binding of β-arrestin sterically hinders the receptor's ability to couple with G proteins, leading to a dampening of downstream signaling, a process known as desensitization. frontiersin.orgmdpi.com

Furthermore, β-arrestin acts as an adaptor protein, facilitating the interaction of the receptor with components of the endocytic machinery, such as clathrin. mdpi.complos.org This leads to the removal of the receptors from the cell surface into intracellular vesicles, a process termed receptor internalization. frontiersin.orgneb.com This internalization reduces the number of available receptors at the cell surface, further contributing to the attenuated cellular response. frontiersin.org The robust activation of CB1 receptors by many potent synthetic cannabinoids can lead to significant receptor internalization, which may be a contributing factor to the profound tolerance observed with these compounds. otago.ac.nz Some studies suggest that the process of desensitization can occur independently of internalization. mdpi.com For instance, chronic administration of the synthetic cannabinoid WIN 55,212-2 has been shown to induce a significant degree of CB1 receptor desensitization. nih.gov

Metabolic Pathways and Biotransformation Research of 5 Chloro Nnei

In Vitro Metabolic Profiling Using Hepatic Microsomes and Hepatocytes.nih.govkaly-cell.com

In vitro models, such as human liver microsomes (HLM) and hepatocytes, are standard tools for predicting the metabolic pathways of new chemical entities. kaly-cell.com These systems contain the primary enzymes responsible for drug metabolism, primarily Cytochrome P450 (CYP) enzymes for Phase I reactions and various transferases for Phase II conjugation. openaccessjournals.com For NNEI, studies using both rat and human liver microsomes and hepatocytes have been conducted to elucidate its metabolic profile. nih.gov These studies provide a strong foundation for predicting the metabolism of 5-Chloro NNEI.

Identification and Characterization of Phase I Metabolites.nih.govfrontiersin.org

Phase I metabolism of synthetic cannabinoids like NNEI predominantly involves oxidative transformations. nih.govfrontiersin.org For this compound, it is anticipated that the metabolic pathways will mirror those of NNEI, with potential modifications influenced by the chloro- substitution on the indole (B1671886) ring. The primary Phase I metabolic reactions expected for this compound are:

Hydroxylation: This is a major metabolic route for synthetic cannabinoids. dshs-koeln.de For this compound, hydroxylation is likely to occur at multiple positions, including the pentyl chain, the naphthalene (B1677914) ring, and the indole ring. The presence of the chlorine atom at the 5-position of the indole ring may influence the regioselectivity of hydroxylation on the indole moiety.

Oxidative Dealkylation: The N-pentyl chain is susceptible to oxidation, which can lead to the formation of hydroxylated metabolites and further oxidation to a carboxylic acid metabolite (pentanoic acid derivative).

Amide Hydrolysis: Cleavage of the amide bond linking the indole and naphthalene moieties is a possible, though often minor, metabolic pathway for carboxamide-containing synthetic cannabinoids. researchgate.net

Dehydrogenation: The formation of unsaturated metabolites through dehydrogenation is another potential pathway.

Epoxidation: Formation of epoxide intermediates on the aromatic rings is a possibility, which are then typically hydrolyzed to dihydrodiols.

Based on the metabolism of NNEI, a number of specific Phase I metabolites can be proposed for this compound. nih.gov These are detailed in the table below.

| Proposed Phase I Metabolite of this compound | Metabolic Reaction |

| 5-Chloro-NNEI N-hydroxypentyl | Monohydroxylation of the pentyl chain |

| 5-Chloro-NNEI N-pentanoic acid | Oxidation of the pentyl chain |

| 5-Chloro-NNEI Indole-monohydroxy | Monohydroxylation of the indole ring |

| 5-Chloro-NNEI Naphthyl-monohydroxy | Monohydroxylation of the naphthalene ring |

| 5-Chloro-NNEI Dihydroxy (various isomers) | Dihydroxylation on different parts of the molecule |

| 5-Chloro-1H-indole-3-carboxylic acid | Amide hydrolysis |

| 1-Naphthylamine | Amide hydrolysis |

Identification and Characterization of Phase II Metabolites.nih.gov

Phase II metabolism involves the conjugation of the parent compound or its Phase I metabolites with endogenous molecules to increase their water solubility and facilitate excretion. openaccessjournals.com For NNEI, Phase II metabolism is less extensive than Phase I but still significant. nih.gov The primary Phase II reaction observed for NNEI is glucuronidation. nih.gov

For this compound, hydroxylated metabolites are expected to be the primary substrates for glucuronidation. The resulting glucuronide conjugates would be significantly more polar and readily eliminated in urine and/or bile.

| Proposed Phase II Metabolite of this compound | Metabolic Reaction |

| 5-Chloro-NNEI N-pentyl-glucuronide | Glucuronidation of a pentyl-hydroxylated metabolite |

| 5-Chloro-NNEI Indole-hydroxy-glucuronide | Glucuronidation of an indole-hydroxylated metabolite |

| 5-Chloro-NNEI Naphthyl-hydroxy-glucuronide | Glucuronidation of a naphthyl-hydroxylated metabolite |

Enzyme Kinetics and Cytochrome P450 (CYP) Isoform Involvement Studies.nih.govdshs-koeln.de

Studies on NNEI have shown that it is rapidly cleared by both rat and human liver microsomes, indicating efficient metabolism by CYP enzymes. nih.gov While specific CYP isoform studies for this compound are not available, research on other synthetic cannabinoids suggests that multiple CYP enzymes are likely involved in its metabolism. dshs-koeln.de The major isoforms responsible for the metabolism of many synthetic cannabinoids include CYP3A4, CYP2C19, CYP1A2, and CYP2D6. dshs-koeln.de Given the structural similarity, it is highly probable that these same enzymes are involved in the biotransformation of this compound. The presence of the chlorine atom could potentially influence the binding affinity and metabolic rate by specific CYP isoforms.

Elucidation of Proposed Metabolic Cascades and Biotransformation Pathways.nih.gov

Based on the identified and proposed metabolites, a metabolic cascade for this compound can be constructed. The primary pathway likely begins with Phase I oxidative metabolism at various sites on the molecule, followed by Phase II glucuronidation of the resulting hydroxylated metabolites.

The proposed biotransformation pathway starts with monohydroxylation of the pentyl chain, indole ring, or naphthalene ring. These initial metabolites can then undergo further oxidation to form dihydroxylated or carboxylated products. The hydroxylated metabolites can also be directly conjugated with glucuronic acid. The resulting metabolic map would be complex, with numerous isomeric metabolites possible.

In Vivo Metabolite Identification in Research Animal Models.nih.govfrontiersin.org

Analysis of Metabolite Profiles in Biological Matrices from Animal Studies.nih.gov

Analysis of plasma and urine from rats administered NNEI revealed a complex profile of metabolites. nih.gov The major metabolites detected in vivo were consistent with those produced in hepatocyte incubations, including hydroxylated and carboxylated derivatives. nih.gov It is expected that in vivo studies with this compound in an animal model would yield a similar spectrum of metabolites. The presence of the chlorine atom would likely be retained in most metabolites, serving as a characteristic marker for detection. The analysis of these biological samples would typically be performed using advanced analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Comparison of In Vitro and In Vivo Metabolic Profiles

The comprehensive understanding of a compound's biotransformation is crucial for predicting its physiological effects and clearance from the body. Research into the metabolic fate of 5-Chloro-NNEI and its analogs, such as NNEI, has utilized both in vitro (laboratory-based) and in vivo (within a living organism) models to elucidate its metabolic pathways. The comparison of data from these two approaches provides a more complete picture of the compound's metabolism, highlighting both similarities and important differences that can arise between a controlled experimental environment and a complex biological system. nih.govresearchgate.net

Studies on the closely related compound NNEI, which serves as a proxy for 5-Chloro-NNEI, have demonstrated that while in vitro systems like human and rat liver microsomes and hepatocytes can predict many of the metabolic pathways, there are notable differences when compared to in vivo findings in rats. nih.govresearchgate.net These differences underscore the importance of integrating data from both types of studies for a thorough metabolic profile.

In vitro investigations with NNEI in rat and human liver microsomes showed rapid clearance of the parent compound. nih.gov The primary metabolic transformations observed were oxidative in nature. nih.govresearchgate.net However, a key observation was that the rate of elimination of NNEI in vivo in rats was slower than what was predicted by the in vitro incubations with rat liver microsomes. nih.gov This suggests that while microsomes are useful for identifying potential metabolic pathways, they may overestimate the speed of clearance in a whole organism. nih.govresearchgate.net

Furthermore, the number and type of metabolites can differ between in vitro and in vivo settings. For instance, in studies with NNEI, a larger number of metabolites were generated in hepatocyte incubations compared to what was detected in rat plasma and urine in vivo. nih.govresearchgate.net This discrepancy can be attributed to various factors present in a living organism that are not fully replicated in in vitro models, such as the distribution of the compound into different tissues and the interplay of various metabolic enzymes and transport proteins throughout the body.

The primary phase I metabolic reactions for NNEI, and likely for 5-Chloro-NNEI, involve hydroxylation on the indole, N-pentyl, and naphthyl parts of the molecule. nih.gov The addition of a chlorine atom in 5-Chloro-NNEI is expected to influence the regioselectivity of these hydroxylation reactions, potentially favoring or hindering metabolism at certain positions.

Below is a comparative summary of the metabolic profiles of NNEI, which provides insight into the expected metabolism of 5-Chloro-NNEI.

Table 1: Comparison of In Vitro and In Vivo Metabolic Systems for NNEI

| Feature | In Vitro (Liver Microsomes/Hepatocytes) | In Vivo (Rat Model) |

| Metabolic Rate | Rapid clearance predicted nih.gov | Slower elimination than predicted by in vitro models nih.gov |

| Metabolite Diversity | A higher number of metabolites identified nih.govresearchgate.net | A subset of the in vitro metabolites detected in plasma and urine nih.govresearchgate.net |

| Primary Reactions | Oxidative transformations (e.g., hydroxylation) nih.govresearchgate.net | Oxidative transformations are also primary nih.gov |

| Predictive Accuracy | Good for identifying potential pathways | Provides a more accurate representation of clearance rates and metabolite distribution |

Table 2: Major Predicted Metabolic Reactions for 5-Chloro-NNEI based on NNEI Data

| Metabolic Reaction | Location on Molecule | Expected in In Vitro Systems | Expected in In Vivo Systems |

| Monohydroxylation | Indole or N-pentyl moiety | Yes nih.gov | Yes nih.gov |

| Monohydroxylation | Naphthyl moiety | Yes nih.gov | Yes nih.gov |

| Oxidative Defluorination (for 5F-NNEI analog) | N-pentyl chain | Yes | Yes |

| Amide Hydrolysis | Carboxamide linker | Not observed for NNEI nih.gov | Not observed for NNEI nih.gov |

| Glucuronidation (Phase II) | Hydroxylated metabolites | Yes | Yes |

It is important to note that while the metabolic pathways of NNEI provide a strong foundation for understanding the biotransformation of 5-Chloro-NNEI, the presence of the chlorine atom can introduce unique metabolic routes or alter the kinetics of the shared pathways. Therefore, direct in vitro and in vivo studies on 5-Chloro-NNEI are necessary for a definitive comparison of its metabolic profiles.

Advanced Analytical Methodologies for Research and Detection of 5 Chloro Nnei

Chromatographic Techniques for Research Sample Analysisresearchgate.netnih.govresearchgate.netunito.itunivpm.it

Chromatographic methods are fundamental in the analysis of synthetic cannabinoids like 5-Chloro-NNEI, offering the separation and identification of compounds within complex mixtures. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Ultra-High Performance Liquid Chromatography (UHPLC) are pivotal in this field. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Method Development and Optimizationresearchgate.netnih.gov

GC-MS is a widely utilized technique for the analysis of volatile and thermally stable compounds. researchgate.net For synthetic cannabinoids, including 5-Chloro-NNEI, GC-EI-MS (Gas Chromatography-Electron Ionization-Mass Spectrometry) is commonly used for the confirmation of their presence in seized products. researchgate.net The development of a GC-MS method involves several critical steps, including the selection of an appropriate column, optimization of the temperature program, and setting the injector and detector parameters. researchgate.net

Optimization of a GC-MS method is crucial for achieving good separation and sensitive detection. Key parameters to consider during method development include:

Column Selection: The choice of the capillary column, including its stationary phase, length, and internal diameter, significantly impacts the separation efficiency.

Temperature Programming: A programmed temperature ramp is often employed to ensure the elution of a wide range of compounds with good peak shape.

Injector Temperature: This must be high enough to ensure complete volatilization of the analyte without causing thermal degradation. Some synthetic cannabinoids are known to be thermally labile, which can pose a challenge. researchgate.net

While GC-MS is a powerful tool, it may not always be sufficient to distinguish between isomers, which often exhibit similar mass spectra. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) Method Development and Validation for Research Applicationsresearchgate.netresearchgate.netunito.it

LC-MS/MS has emerged as a highly sensitive and selective technique for the quantification of synthetic cannabinoids in biological matrices. researchgate.net This method is particularly advantageous for analyzing less volatile or thermally labile compounds that are not well-suited for GC-MS. The development and validation of an LC-MS/MS method involve several key characteristics to ensure reliability and accuracy. resolian.com

Key aspects of LC-MS/MS method development and validation include:

Accuracy: The closeness of the measured value to the true value.

Precision: The degree of agreement among multiple measurements of the same sample.

Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.

Linearity: The ability to produce results that are directly proportional to the concentration of the analyte over a given range. resolian.com

A validated LC-MS/MS method was developed for the quantification of a related compound, 5F-NNEI, in serum and urine, demonstrating the applicability of this technique for quantitative studies of NNEI analogs. researchgate.net The validation process for such methods typically follows guidelines from regulatory bodies to ensure the data is reliable for research and forensic purposes. nih.gov

Ultra-High Performance Liquid Chromatography (UHPLC) Applications in Researchresearchgate.netnih.govunito.it

UHPLC, often coupled with high-resolution mass spectrometry (HRMS), offers significant advantages in terms of speed, resolution, and sensitivity compared to conventional HPLC. chromatographyonline.com The use of smaller particle sizes in UHPLC columns (typically <2 µm) allows for faster separations without sacrificing efficiency. In the context of NPS analysis, UHPLC-HRMS is a powerful tool for identifying unknown compounds in seized materials. researchgate.net

Researchers have utilized UHPLC systems for the analysis of synthetic cannabinoids, achieving low limits of detection. unito.itchromatographyonline.com For instance, a UHPLC-HRMS method was developed and validated for the analysis of various chlorinated paraffins, demonstrating recoveries in the range of 80–96% and good repeatability. chromatographyonline.com Such methods highlight the robustness and reliability of UHPLC for the analysis of chlorinated compounds.

Application of Advanced Spectroscopic Techniques for Analytical Specificity in Researchnih.govunito.it

While chromatographic techniques are excellent for separation, spectroscopic methods provide detailed structural information, which is crucial for the unambiguous identification of compounds, especially when dealing with isomers. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are invaluable in this regard.

NMR spectroscopy, including 1D and 2D experiments, is a powerful tool for elucidating the exact structure of molecules, including the position of substituents on an aromatic ring. nih.gov For example, in a study of chlorinated indole (B1671886) analogues of a synthetic cannabinoid, NMR was able to distinguish between all isomers by analyzing the patterns of signals in the aromatic region of the spectrum. nih.gov

Infrared spectroscopy provides information about the functional groups present in a molecule. While some isomers may have very similar IR spectra, small differences in the fingerprint region can often be used for differentiation. nih.gov

Development of Quantitative Assays for 5-Chloro NNEI and its Metabolites in Research Studiesresearchgate.netnih.gov

The development of quantitative assays is essential for understanding the pharmacology and toxicology of this compound. These assays, typically based on LC-MS/MS, allow for the determination of the concentration of the parent compound and its metabolites in biological samples. nih.gov

The process of developing and validating a quantitative bioanalytical method is rigorous and includes the assessment of:

Linearity and Range: Establishing a concentration range over which the assay is accurate and precise.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

Recovery: Assessing the efficiency of the extraction process.

Matrix Effects: Evaluating the influence of the biological matrix on the ionization of the analyte.

Stability: Testing the stability of the analyte in the biological matrix under various storage and handling conditions. resolian.comnih.gov

A study on the related compound 5F-NNEI successfully developed and validated a sensitive LC-MS/MS method for its quantification in human serum and urine, with a limit of detection of 6 pg/mL in serum and 3 pg/mL in urine. researchgate.net This demonstrates the feasibility of developing similar assays for this compound.

Methodological Challenges in Distinguishing this compound and its Isomers/Analoguesunivpm.itdntb.gov.ua

A significant challenge in the analysis of synthetic cannabinoids is the differentiation of positional isomers and analogues. dntb.gov.ua Isomers often have identical molecular weights and can produce very similar mass spectra, making their distinction by mass spectrometry alone difficult. dntb.gov.ua

For example, GC-MS may not be able to separate certain isomers, and their electron ionization mass spectra can be nearly identical. nih.govdntb.gov.ua In such cases, liquid chromatography is often more successful in achieving separation. dntb.gov.ua Furthermore, tandem mass spectrometry (MS/MS) can sometimes provide differentiation based on the relative intensities of product ions, even if the same product ions are present. dntb.gov.ua

The combination of chromatographic separation with specific spectroscopic detection, such as IR spectroscopy, can be a powerful strategy to overcome these challenges. nih.gov Ultimately, a multi-faceted analytical approach, combining techniques like GC-MS, LC-MS/MS, and NMR, is often necessary for the unambiguous identification and differentiation of this compound and its isomers.

Computational and Theoretical Research Approaches for 5 Chloro Nnei

Molecular Docking and Dynamics Simulations with Cannabinoid Receptors

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to model the interaction between a ligand, such as 5-Chloro-NNEI, and its biological target, primarily the cannabinoid receptors CB1 and CB2. These methods provide a three-dimensional view of the binding process at an atomic level.

Molecular Docking studies predict the preferred orientation of a ligand when it binds to a receptor. For 5-Chloro-NNEI, this involves docking the molecule into the known crystal structures of the CB1 and CB2 receptors. The process calculates the binding affinity, often expressed as a docking score or binding energy, which helps to estimate the potency of the compound. For instance, the 1-naphthyl analog NNEI and its derivatives, including the 5-chloropentyl version (5-Chloro-NNEI), have been identified and their binding affinities (Ki) for the CB1 receptor have been reported, with 5-Chloro-NNEI showing a Ki of 10.2 nM. researchgate.net This experimental value serves as a crucial benchmark for validating the accuracy of docking simulations. The interaction model for halogenated analogs of other synthetic cathinones at the dopamine (B1211576) transporter (DAT) has shown that the position of the halogen atom (meta- vs. para-) can significantly influence binding interactions, a principle that also applies to cannabinoids and their receptors. mdpi.comurl.edu

| Compound | Ki (nM) at CB1 Receptor | Reference |

|---|---|---|

| NNEI | 1.82 | researchgate.net |

| 5F-NNEI (5-fluoropentyl analog) | 3.69 | researchgate.net |

| 5-Chloro NNEI (5-chloropentyl analog) | 10.2 | researchgate.net |

| MN-18 (indazole analog) | 3.86 | researchgate.net |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. mdpi.comnih.gov For 5-Chloro-NNEI, a QSAR model could be developed to predict its binding affinity for cannabinoid receptors based on a set of molecular descriptors. mdpi.comnih.gov

To build a QSAR model for synthetic cannabinoids like 5-Chloro-NNEI, a dataset of compounds with known CB1/CB2 binding affinities is required. mdpi.comnih.gov This dataset would include 5-Chloro-NNEI and its structural analogs, such as NNEI, 5F-NNEI, and other synthetic cannabinoids. researchgate.net For each compound, a variety of molecular descriptors are calculated, which can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: Molecular shape indices, surface area, and volume.

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to create a mathematical equation that relates these descriptors to the biological activity (e.g., CB1 binding affinity). mdpi.comnih.gov Such a model, once validated, could be used to predict the activity of new, uncharacterized NNEI analogs, aiding in the proactive identification of potentially potent NPS. The structure-activity relationships of halogen-substituted cathinone (B1664624) analogs have demonstrated that properties like the volume of the halogen atom can influence transporter selectivity, a concept that is transferable to the QSAR of halogenated cannabinoids. mdpi.comurl.eduresearchgate.net

| Step | Description | Example for this compound |

|---|---|---|

| 1. Data Set Compilation | Gathering a series of structurally related compounds with measured biological activity. | A series of NNEI analogs with known CB1/CB2 binding affinities, including this compound. researchgate.net |

| 2. Descriptor Calculation | Computing various physicochemical and structural properties for each molecule. | Calculation of lipophilicity (LogP), molecular weight, and topological surface area for each analog. |

| 3. Model Building | Using statistical methods to correlate descriptors with activity. | Developing a regression equation linking descriptors to CB1 binding affinity. mdpi.comnih.gov |

| 4. Model Validation | Assessing the predictive power of the model using internal and external validation techniques. | Using techniques like leave-one-out cross-validation and predicting the activity of a test set of compounds. |

In Silico Prediction of Metabolic Transformations and Enzyme Interactions

Understanding the metabolism of 5-Chloro-NNEI is crucial for identifying its metabolites, which may also be psychoactive or potentially toxic. In silico metabolism prediction tools can forecast the metabolic fate of a compound by identifying likely sites of metabolism and the resulting biotransformations. lhasalimited.orgnih.govcam.ac.uknih.gov

Computational systems like BioTransformer and Meteor Nexus use a combination of knowledge-based approaches and machine learning algorithms to predict metabolism. lhasalimited.orgnih.gov These tools contain extensive databases of known biotransformation reactions catalyzed by major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. lhasalimited.orgnih.govcam.ac.uknih.gov

For 5-Chloro-NNEI, the prediction process would involve submitting its chemical structure to the software. The program would then identify potential sites of metabolism, such as the naphthalene (B1677914) ring, the indole (B1671886) core, and the pentyl chain. Predicted metabolic reactions would likely include:

Phase I Reactions: Hydroxylation of the naphthalene or indole rings, dealkylation of the pentyl chain, and potential oxidation of the terminal chlorine, although the latter is less common for alkyl chlorides.

Phase II Reactions: Glucuronidation or sulfation of the hydroxylated metabolites.

The output would be a list of predicted metabolites with their chemical structures. These predictions can guide analytical chemists in searching for these specific metabolites in biological samples from individuals who have used 5-Chloro-NNEI. Furthermore, some tools can predict which specific CYP isoforms (e.g., CYP3A4, CYP2D6) are most likely to be involved in these transformations.

Quantum Chemical Calculations for Electronic Structure and Reactivity Analysis

Quantum chemical calculations, based on the principles of quantum mechanics, are used to investigate the electronic properties of molecules. researchgate.netacs.orgmdpi.comresearchgate.net Methods like Density Functional Theory (DFT) can be applied to 5-Chloro-NNEI to understand its electronic structure, which ultimately governs its reactivity and interactions with biological targets. researchgate.netacs.orgmdpi.comresearchgate.net

For 5-Chloro-NNEI, quantum chemical calculations can provide insights into:

Molecular Geometry: Determination of the most stable three-dimensional conformation of the molecule.

Electronic Properties: Calculation of the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The MEP can highlight regions of the molecule that are likely to engage in electrostatic interactions with the cannabinoid receptors.

Reactivity Indices: The HOMO-LUMO energy gap can be an indicator of the molecule's chemical reactivity and stability. A smaller gap suggests higher reactivity.

These calculations can help to rationalize the binding affinity of 5-Chloro-NNEI and provide a deeper understanding of the role of the chlorine substituent from an electronic perspective. For example, the presence of the electronegative chlorine atom can alter the electron distribution across the entire molecule, which can influence its interaction with the amino acid residues in the binding pocket of the cannabinoid receptors.

Methodological Innovations and Challenges in 5 Chloro Nnei Research

Development of Novel In Vitro Assay Systems for Mechanistic Pharmacological Research

The investigation of 5-Chloro-NNEI and other synthetic cannabinoids has spurred the development of sophisticated in vitro assay systems to elucidate their pharmacological mechanisms. These systems are crucial for understanding how these compounds interact with biological targets, primarily the cannabinoid receptors CB1 and CB2.

Researchers employ a variety of in vitro techniques to characterize the pharmacological profile of synthetic cannabinoids. Radioligand binding assays are fundamental in determining the affinity of a compound for a specific receptor. mdpi.com For instance, the binding affinity of 5-Chloro-NNEI for human cannabinoid receptors can be quantified, providing a measure of its potential potency. researchgate.net Functional assays, such as [35S]GTPγS binding and cAMP signaling assays, are then used to determine the efficacy of the compound – whether it acts as an agonist, antagonist, or inverse agonist at the receptor. nih.gov These assays measure the downstream signaling events that occur after the compound binds to the receptor, offering a more complete picture of its pharmacological activity. nih.gov

Furthermore, innovative approaches are being explored to assess the broader neurological impact of these substances. This includes using primary cultured mouse neurons to observe morphological changes and synaptic function alterations upon exposure to new psychoactive substances. researchgate.netnih.gov For example, studies have investigated changes in the number of VGLUT1-positive puncta and the activation of synaptic channels for glutamate (B1630785) and dopamine (B1211576). researchgate.net While not specific to 5-Chloro-NNEI in the provided context, these methodologies represent the forefront of in vitro neurotoxicity and pharmacological assessment for novel psychoactive compounds.

Advancements in Metabolite Identification and Elucidation Methodologies

The structural elucidation of 5-Chloro-NNEI and its byproducts is a complex analytical challenge that has driven advancements in metabolite identification methodologies. researchgate.net Traditional approaches relied on isolating metabolites from biological samples, followed by characterization using conventional spectrometry and subsequent synthesis for confirmation. ijpras.com However, the low concentrations and transient nature of many metabolites necessitate more sensitive and sophisticated techniques.

Modern approaches heavily rely on the coupling of liquid chromatography (LC) with mass spectrometry (MS), particularly high-resolution mass spectrometry (HRMS). researchgate.netijpras.com LC-MS/MS and LC-HRMS/MS are powerful tools for separating complex mixtures and providing detailed structural information. researchgate.netresearchgate.net HRMS provides highly accurate mass measurements, which aids in determining the elemental composition of metabolites. ijpras.comthermofisher.com Tandem mass spectrometry (MS/MS) experiments, where ions are fragmented, provide structural information that helps in the tentative identification of metabolic modifications such as hydroxylation, carboxylation, and glucuronidation. researchgate.net

For instance, in the study of a related compound, 5F-NNEI, several metabolites were tentatively identified in urine specimens using LC-high-resolution-MS/MS. researchgate.net These metabolites were formed through processes like amide hydrolysis, defluorination, hydroxylation, and carboxylation. researchgate.net The development of data processing workflows, such as those using Compound Discoverer software, has further enhanced the ability to analyze the large datasets generated by HRMS and confidently identify potential metabolites. thermofisher.com

Nuclear Magnetic Resonance (NMR) spectroscopy remains a crucial, albeit more resource-intensive, technique for the definitive structural elucidation of novel compounds and their metabolites. researchgate.netuni-duesseldorf.de While mass spectrometry provides information on mass and fragmentation, NMR provides detailed information about the connectivity of atoms within a molecule, which is essential for unambiguous structure determination. researchgate.net However, the complexity of NMR spectra and the need for specialized expertise can be a limitation. researchgate.net

The table below summarizes common metabolic transformations observed for synthetic cannabinoids, which are relevant for the study of 5-Chloro-NNEI.

| Metabolic Reaction | Description | Analytical Technique for Identification |

| Amide Hydrolysis | Cleavage of the amide bond, separating the indole (B1671886)/indazole core from the side chain. | LC-MS/MS, LC-HRMS/MS |

| Hydroxylation | Addition of a hydroxyl (-OH) group to the molecule, often on the alkyl chain or the naphthyl/indole ring. | LC-MS/MS, LC-HRMS/MS, NMR |

| Carboxylation | Oxidation of a methyl group to a carboxylic acid (-COOH) group. | LC-MS/MS, LC-HRMS/MS |

| Glucuronidation | Conjugation with glucuronic acid, a common phase II metabolic pathway that increases water solubility for excretion. | LC-MS/MS, LC-HRMS/MS |

| Dehalogenation | Removal of a halogen atom (e.g., chlorine or fluorine). | LC-MS/MS, LC-HRMS/MS |

Enhancements in Analytical Detection Limits and Specificity for Research Applications

Significant progress has been made in enhancing the analytical detection limits and specificity for the research and identification of synthetic cannabinoids like 5-Chloro-NNEI. These advancements are critical for detecting the parent compound and its metabolites at very low concentrations in complex biological matrices such as blood and urine.

The development of highly sensitive analytical methods, primarily utilizing liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), has been a key achievement. For the related compound 5F-NNEI, a method was established with limits of detection (LOD) as low as 6 pg/mL in serum and 3 pg/mL in urine. researchgate.net This level of sensitivity is essential for pharmacokinetic studies and for detecting the compound in authentic samples. researchgate.net

Specificity, the ability of an analytical method to unequivocally measure the target analyte in the presence of other components, is another critical parameter. cleaningvalidation.comeuropa.eu In the context of synthetic cannabinoid analysis, this means distinguishing 5-Chloro-NNEI and its metabolites from other structurally similar compounds and endogenous matrix components. High-resolution mass spectrometry (HRMS) contributes significantly to specificity by providing accurate mass measurements, which can help differentiate between isobaric interferences. nih.gov The use of multiple reaction monitoring (MRM) in tandem mass spectrometry, where specific precursor-to-product ion transitions are monitored, further enhances specificity. nih.gov For example, the quantified transitions for NNEI were m/z 357.0 → 214.2. nih.gov

The table below illustrates the advancements in detection limits for a related synthetic cannabinoid, providing a reference for the capabilities of modern analytical techniques.

| Analyte | Matrix | Limit of Detection (LOD) | Quantification Range | Analytical Method |

| 5F-NNEI | Serum | 6 pg/mL | 10–2000 pg/mL | LC–QTRAP-MS/MS |

| 5F-NNEI | Urine | 3 pg/mL | 5–1000 pg/mL | LC–QTRAP-MS/MS |

Data from a study on 5F-NNEI, a structurally similar compound, demonstrating the sensitivity of current analytical methods. researchgate.net

Furthermore, techniques like quantitative NMR (qNMR) are being explored for the analysis of fluorinated synthetic cannabinoids, offering a non-destructive method with minimal background interference. rsc.org While this has been applied to fluorinated analogues, the principles could be adapted for other halogenated compounds. The ongoing development of these highly sensitive and specific analytical methods is crucial for advancing research into the pharmacology and toxicology of 5-Chloro-NNEI.

Challenges in Reproducibility and Standardization of Research Protocols

A significant challenge in the scientific study of 5-Chloro-NNEI and other novel psychoactive substances is the issue of reproducibility and the standardization of research protocols. falconediting.com The rapid emergence of these compounds often outpaces the development of standardized methodologies, leading to variability in research findings across different laboratories. falconediting.com

One of the primary challenges is the lack of certified reference materials and standardized analytical methods. researchgate.net The purity and identity of the test compound itself can be a source of variability. Without well-characterized standards, it is difficult to ensure that different research groups are studying the exact same molecule, which can lead to inconsistent results. researchgate.net

Methodological variability in in vitro and in vivo experiments also contributes to a lack of reproducibility. falconediting.com Factors such as the choice of cell lines, experimental conditions (e.g., incubation times, concentrations), and the specific assays used can all influence the outcome of a study. falconediting.com For example, differences in the metabolic capacity of the liver microsomes or hepatocyte preparations used in metabolism studies can lead to different metabolite profiles. nih.gov

Furthermore, the complexity of the analytical techniques employed requires a high level of expertise and careful validation to ensure accurate and reliable data. researchgate.net Inconsistencies in sample preparation, instrument calibration, and data analysis can all introduce errors and contribute to a lack of reproducibility. falconediting.com The need for inter-laboratory validation studies is crucial to establish the robustness and reliability of analytical methods.

The "reproducibility crisis" is a broader issue in science, but it is particularly acute in the field of novel psychoactive substances due to the dynamic nature of the drug landscape and the inherent difficulties in studying controlled or emerging substances. falconediting.comlicorbio.com Addressing these challenges requires a concerted effort from the scientific community to develop and disseminate standardized protocols, promote the availability of reference materials, and encourage transparent reporting of experimental details to facilitate the replication of studies. licorbio.com

Future Directions and Emerging Research Avenues for 5 Chloro Nnei

Investigation of Allosteric Modulation of Cannabinoid Receptors by 5-Chloro NNEI and its Analogues

The exploration of allosteric modulation of cannabinoid receptors, particularly the CB1 receptor, represents a significant frontier in cannabinoid research. Allosteric modulators bind to a site on the receptor that is different from the primary (orthosteric) binding site used by endogenous cannabinoids and classic synthetic agonists. mdpi.com This can lead to more nuanced control over receptor activity, potentially enhancing therapeutic benefits while minimizing unwanted side effects. mdpi.comtandfonline.com

For indole-2-carboxamides, the class of compounds that includes this compound, specific structural features are critical for allosteric modulation of the CB1 receptor. nih.gov Research has shown that an electron-withdrawing group at the C5 position of the indole (B1671886) ring, such as the chloro group in this compound, is important for this activity. nih.govacs.org Studies on related compounds, like ORG27569, have demonstrated that these modulators can paradoxically increase the binding of an orthosteric agonist while decreasing its functional efficacy in G protein-mediated signaling. nih.gov This suggests a complex mechanism where the allosteric modulator stabilizes an intermediate conformation of the receptor. nih.gov

Future research on this compound and its analogues should focus on systematically investigating their allosteric properties. This includes:

Binding and Functional Assays: Conducting detailed in vitro assays to characterize the binding affinity and cooperativity of this compound and its analogues at both CB1 and CB2 receptors. nih.govacs.org This would involve measuring their ability to modulate the binding and signaling of known orthosteric agonists and antagonists. nih.govtocris.com

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a series of analogues of this compound with modifications at various positions to understand the structural requirements for potent and selective allosteric modulation. nih.govacs.org For instance, altering the length of the alkyl chain at the C3 position and the substituents on the phenyl ring can significantly impact affinity and efficacy. nih.gov

Signaling Pathway Profiling: Investigating how this compound and its analogues affect different signaling pathways downstream of cannabinoid receptor activation, such as G protein-dependent versus β-arrestin-mediated pathways. nih.gov This could reveal biased signaling, where a modulator preferentially activates one pathway over another, offering a potential mechanism for separating therapeutic effects from adverse reactions. nih.gov

A deeper understanding of the allosteric modulation by this compound and related compounds could pave the way for the development of novel therapeutics with improved safety profiles for a variety of conditions. mdpi.com

| Compound | Class | Receptor Target(s) | Key Research Finding | Reference(s) |

| This compound | Indole-2-carboxamide | CB1, CB2 | The 5-chloro substitution is an important feature for potential allosteric modulation. | |

| ORG27569 | Indole-2-carboxamide | CB1 | A well-characterized allosteric modulator that increases agonist binding while decreasing G-protein mediated signaling. | nih.govnih.govtocris.com |

| PSNCBAM-1 | Phenylurea | CB1 | An allosteric modulator that binds to a site distinct from the orthosteric site. | nih.govnih.gov |

Exploration of Novel or Less-Explored Receptor Targets and Interaction Mechanisms

While the primary targets of most synthetic cannabinoids, including this compound, are the CB1 and CB2 receptors, the full spectrum of their pharmacological interactions is likely more complex. mdpi.com The constant emergence of new synthetic cannabinoids with diverse chemical structures necessitates a broader investigation into potential "off-target" effects and interactions with other receptor systems. acs.org These off-target activities could contribute to both the therapeutic potential and the toxicity profiles of these compounds. researchgate.net

Future research should aim to identify and characterize novel or less-explored molecular targets for this compound and its analogues. This could involve:

Receptorome Screening: Employing high-throughput screening technologies to test the binding of this compound against a large panel of G protein-coupled receptors (GPCRs), ion channels, and other relevant biological targets. This unbiased approach could uncover unexpected interactions that warrant further investigation.

Investigation of Related Receptor Systems: Given the structural similarities of synthetic cannabinoids to endogenous ligands, exploring interactions with other related receptor systems is a logical step. For example, some compounds may interact with transient receptor potential (TRP) channels or peroxisome proliferator-activated receptors (PPARs), which are known to be modulated by endocannabinoids.

Elucidation of Interaction Mechanisms: For any identified novel targets, detailed pharmacological studies would be necessary to determine the nature of the interaction (e.g., agonist, antagonist, allosteric modulator) and the functional consequences of this interaction. psu.edu This would involve a combination of in vitro binding assays, functional cell-based assays, and potentially structural biology approaches to understand the binding site. nih.gov

Uncovering novel receptor targets and interaction mechanisms for this compound will provide a more comprehensive understanding of its pharmacological profile and could open up new avenues for therapeutic development or a better prediction of its potential adverse effects.

Development and Application of Advanced In Vitro Model Systems for Mechanistic Research

To gain a deeper understanding of the mechanisms of action of synthetic cannabinoids like this compound, it is crucial to move beyond traditional two-dimensional (2D) cell cultures and utilize more physiologically relevant in vitro models. Advanced model systems can better mimic the complexity of human tissues and provide more accurate predictions of in vivo responses. mdpi.com

Promising advanced in vitro models for synthetic cannabinoid research include:

Three-Dimensional (3D) Cell Cultures: Spheroids and organoids are 3D structures grown from stem cells or cell lines that self-organize to resemble the architecture and function of specific organs, such as the brain. mdpi.comazolifesciences.com Human astrocyte spheroids, for example, have been successfully used to study the neurotoxic effects of the synthetic cannabinoid MAM-2201. mdpi.comresearchgate.net Brain organoids derived from human induced pluripotent stem cells (iPSCs) have also been used to investigate the impact of cannabinoids on neurodevelopment. mdpi.combiologists.com These models can provide valuable insights into the cell-type-specific effects and developmental neurotoxicity of this compound.

Human Hepatocyte Models: Since the liver is the primary site of drug metabolism, using in vitro models such as pooled human liver microsomes (pHLM) and cryopreserved human hepatocytes is essential for characterizing the metabolic pathways of synthetic cannabinoids. nih.govfrontiersin.orgnih.gov These models have been instrumental in identifying the metabolites of numerous synthetic cannabinoids, which is crucial for forensic analysis and understanding the complete pharmacological profile of the parent compound and its byproducts. nih.govthermofisher.com

Microphysiological Systems (MPS) or "Organs-on-a-Chip": These devices contain cultured living cells in continuously perfused micro-compartments that are designed to replicate key physiological functions of an organ or tissue. They offer a dynamic environment that more closely resembles in vivo conditions and can be used to study the pharmacokinetics and pharmacodynamics of compounds like this compound in a more integrated system.

The application of these advanced in vitro models will enable more detailed and accurate mechanistic research into the cellular and molecular effects of this compound, bridging the gap between simple cell culture experiments and complex in vivo studies.

| In Vitro Model | Description | Application in SC Research | Reference(s) |

| Human Astrocyte Spheroids | 3D culture of human astrocytes that mimics brain tissue. | Evaluating neurotoxicity and cellular responses to synthetic cannabinoids. | mdpi.comresearchgate.net |

| Brain Organoids | 3D structures derived from iPSCs that resemble the developing human brain. | Investigating the effects of cannabinoids on neurodevelopment and neuronal activity. | mdpi.combiologists.comnih.gov |

| Pooled Human Liver Microsomes (pHLM) | Subcellular fractions of liver cells containing drug-metabolizing enzymes. | Identifying the phase I metabolic pathways of synthetic cannabinoids. | nih.govfrontiersin.org |

| Human Hepatocytes | Primary liver cells used for in vitro metabolism studies. | Characterizing the in vitro metabolism of synthetic cannabinoids to predict in vivo metabolites. | nih.gov |

Integration of Omics Technologies (e.g., Proteomics, Metabolomics) in Pharmacological Research

"Omics" technologies, which allow for the large-scale study of biological molecules, are powerful tools for gaining a comprehensive understanding of the pharmacological effects of synthetic cannabinoids. nih.gov Integrating proteomics (the study of proteins) and metabolomics (the study of metabolites) into research on this compound can provide a systems-level view of its impact on cellular processes. researchgate.net

Key applications of omics technologies in this context include:

Metabolomics for Biomarker Discovery: Metabolomics can be used to identify the metabolic footprint of a drug, revealing which metabolic pathways are perturbed. mdpi.com This has been applied to synthetic cannabinoids to identify biomarkers of exposure and to better understand their mechanisms of action. mdpi.comresearchgate.net For example, untargeted metabolomics approaches using techniques like liquid chromatography-mass spectrometry (LC-MS) can provide a comprehensive snapshot of the metabolic state of a biological system after exposure to this compound. researchgate.net

Proteomics for Target and Pathway Identification: Proteomics can be used to identify changes in protein expression and post-translational modifications in response to drug exposure. This can help to identify the direct and indirect targets of this compound and the signaling pathways it modulates.

Multi-Omics Approaches: Combining different omics datasets, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more holistic understanding of a drug's effects. nih.gov This integrated approach can reveal complex relationships between genetic variations, changes in gene and protein expression, and alterations in metabolic pathways, ultimately leading to a more complete picture of the pharmacological and toxicological profile of this compound. nih.govfrontiersin.org

The use of omics technologies will be instrumental in moving beyond a single-target view of synthetic cannabinoid action and toward a more comprehensive, systems-level understanding that can better predict their effects in humans.

Collaborative Research Frameworks for Understanding Global Synthetic Cannabinoid Research Trends and Responses

The rapid emergence and global spread of new psychoactive substances (NPS), including synthetic cannabinoids like this compound, present a significant challenge to public health and regulatory agencies worldwide. mdpi.comunodc.orgmdpi.com Addressing this challenge effectively requires a coordinated and collaborative international effort. nih.govnih.gov

Establishing collaborative research frameworks is essential for:

Early Warning Systems and Information Sharing: International networks, such as the European Union's Early Warning System, facilitate the rapid exchange of information on the identification, pharmacology, and health incidents associated with new NPS. mdpi.com The United Nations Office on Drugs and Crime (UNODC) also maintains an Early Warning Advisory on NPS to share information globally. unodc.org These systems are crucial for a timely response to the emergence of new compounds.

Standardization of Analytical Methods: Collaboration among forensic and toxicology laboratories is necessary to develop and validate analytical methods for the detection of new synthetic cannabinoids and their metabolites in both seized materials and biological samples. news-medical.netunodc.org This ensures that data generated in different laboratories is comparable and reliable.

International Research Consortia: Forming international research collaborations can pool resources and expertise to conduct comprehensive studies on the pharmacology, toxicology, and public health impact of synthetic cannabinoids. nih.govresearchgate.net Such collaborations can accelerate the generation of knowledge needed to inform policy and public health interventions. nih.gov

Understanding Global Trends: Collaborative efforts are needed to monitor the evolving chemical landscape of synthetic cannabinoids, as manufacturers continuously alter structures to circumvent legal controls. unodc.org This includes tracking the emergence of new structural classes and understanding the driving forces behind these changes.

By fostering a global, multidisciplinary approach, the research community can more effectively address the challenges posed by the dynamic and ever-changing market of synthetic cannabinoids.

Q & A

Q. What analytical techniques are recommended for characterizing the structural identity and purity of 5-Chloro NNEI in synthesized samples?

- Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) to confirm the chloro-substitution pattern and indole/indazole backbone. Compare chemical shifts with published data for NNEI analogs, such as the methyl doublet at δ 1.4 ppm (NMR) and chlorine-specific peaks . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) can validate molecular mass (e.g., [M+H]⁺ at m/z 345.1). Purity assessment requires reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column, using acetonitrile/water gradients. Reference standards should be synthesized in-house or obtained from accredited repositories to avoid reliance on unverified commercial sources .

Q. How can researchers ensure reproducibility in synthesizing this compound?

- Methodological Answer : Document reaction conditions rigorously, including temperature (±1°C), solvent purity (e.g., anhydrous dichloromethane), and stoichiometric ratios (e.g., 1:1.2 for indole-chlorination steps). Photolytic rearrangements under UV light (e.g., Vycor vessels, 100-W lamps) require precise timing (e.g., 1–3 hours) to minimize byproducts like the 5-chloro isomer . Provide detailed spectral data and chromatograms in supplementary materials, adhering to journal guidelines for compound characterization .

Advanced Research Questions

Q. What experimental approaches can resolve contradictions in reported neuroexcitability effects of this compound?

- Methodological Answer : The Neural Network Excitability Index (NNEI) quantifies low-frequency spectral components in EEG studies. To reconcile conflicting results, design in vivo models (e.g., rodent photic stimulation) with controlled dosing (0.1–1 mg/kg) and parallel measurement of phase clustering indices (rPCI). High NNEI values correlate with hyperexcitability but may vary with administration routes (intraperitoneal vs. intravenous). Cross-validate findings using patch-clamp electrophysiology on CB1 receptor-expressing cells to isolate direct vs. indirect excitability effects .

Q. How does the chloro substituent influence this compound’s stability under physiological conditions?

- Methodological Answer : Conduct accelerated degradation studies in simulated gastric fluid (pH 1.2) and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS/MS, identifying major metabolites (e.g., dechlorinated NNEI or hydroxylated derivatives). Compare with non-halogenated analogs to assess chlorine’s electron-withdrawing effects on hydrolysis rates. Use density functional theory (DFT) calculations to predict bond dissociation energies and degradation pathways .

Q. What strategies optimize receptor-binding assays for this compound’s affinity to cannabinoid receptors?

- Methodological Answer : Use competitive binding assays with [³H]CP-55,940 as a radioligand in HEK-293 cells expressing human CB1/CB2 receptors. Pre-incubate this compound (0.1–10 µM) for 60 minutes at 25°C. Calculate IC₅₀ values using nonlinear regression (GraphPad Prism). Cross-reference with computational docking models (AutoDock Vina) to map chlorine’s steric and electronic interactions with receptor residues (e.g., Lys192 in CB1). Validate selectivity via screening against opioid and serotonin receptors .

Methodological Best Practices

Q. How should researchers address variability in purity assessments across labs?

- Methodological Answer : Implement inter-laboratory validation using blinded samples. Standardize HPLC protocols (e.g., 70:30 acetonitrile/water, 1.0 mL/min flow rate) and calibrate detectors with certified reference materials. Report purity as area-under-curve (AUC) percentages with error margins (±2%). Publish raw chromatograms and spectral data in open-access repositories to enhance transparency .

Q. What ethical considerations apply to in vivo studies of this compound’s neurotoxic effects?

- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including sample size justification (power analysis) and humane endpoints (e.g., seizure thresholds). Obtain ethics committee approval (IACUC) and disclose conflicts of interest. Use non-invasive monitoring (e.g., telemetry for EEG) to minimize distress .

Data Contradiction Analysis

Q. Why do some studies report this compound as a CB1 agonist while others classify it as a partial antagonist?

- Methodological Answer : Discrepancies may arise from functional selectivity assays (e.g., cAMP inhibition vs. β-arrestin recruitment). Use bidirectional reporter systems (e.g., GloSensor cAMP) and calcium flux assays (Fluo-4 AM) in parallel. Control for allosteric modulation by including positive controls (e.g., WIN 55,212-2). Meta-analyze datasets using random-effects models to account for lab-specific variables .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.